molecular formula C6H12ClF2N B12991405 (S)-3-Fluoro-3-(fluoromethyl)piperidine hydrochloride

(S)-3-Fluoro-3-(fluoromethyl)piperidine hydrochloride

Cat. No.: B12991405
M. Wt: 171.61 g/mol
InChI Key: AVIRORYXHKGFNU-FYZOBXCZSA-N
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Description

(S)-3-Fluoro-3-(fluoromethyl)piperidine hydrochloride is a fluorinated piperidine derivative. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Fluoro-3-(fluoromethyl)piperidine hydrochloride typically involves the fluorination of piperidine derivatives. One common method is the nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by a fluorine atom. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor .

Industrial Production Methods

Industrial production of fluorinated piperidines often involves continuous flow reactions to ensure high yields and purity. These methods utilize catalysts and optimized reaction conditions to facilitate the efficient incorporation of fluorine atoms into the piperidine ring .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Fluoro-3-(fluoromethyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield piperidine N-oxides, while reduction can produce piperidine derivatives with reduced functional groups .

Scientific Research Applications

(S)-3-Fluoro-3-(fluoromethyl)piperidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-3-Fluoro-3-(fluoromethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms can influence the compound’s binding affinity to enzymes and receptors, thereby modulating its biological activity. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C6H12ClF2N

Molecular Weight

171.61 g/mol

IUPAC Name

(3S)-3-fluoro-3-(fluoromethyl)piperidine;hydrochloride

InChI

InChI=1S/C6H11F2N.ClH/c7-4-6(8)2-1-3-9-5-6;/h9H,1-5H2;1H/t6-;/m1./s1

InChI Key

AVIRORYXHKGFNU-FYZOBXCZSA-N

Isomeric SMILES

C1C[C@](CNC1)(CF)F.Cl

Canonical SMILES

C1CC(CNC1)(CF)F.Cl

Origin of Product

United States

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